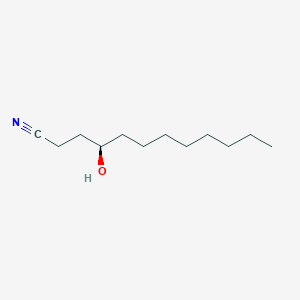
(4R)-4-Hydroxydodecanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-Hydroxydodecanenitrile is an organic compound with a hydroxyl group and a nitrile group attached to a dodecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Hydroxydodecanenitrile typically involves the following steps:
Starting Material: The synthesis begins with a dodecane derivative.
Hydroxylation: Introduction of the hydroxyl group at the 4th position.
Nitrile Formation: Conversion of the terminal group to a nitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-Hydroxydodecanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-ketododecanenitrile.
Reduction: Formation of 4-hydroxydodecanamine.
Substitution: Formation of 4-alkoxydodecanenitrile or 4-acetoxydodecanenitrile.
Applications De Recherche Scientifique
(4R)-4-Hydroxydodecanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (4R)-4-Hydroxydodecanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-4-Hydroxydodecanenitrile: The enantiomer of (4R)-4-Hydroxydodecanenitrile.
4-Hydroxyhexanenitrile: A shorter chain analog.
4-Hydroxybutanenitrile: An even shorter chain analog.
Uniqueness
This compound is unique due to its specific stereochemistry and chain length, which can influence its reactivity and interactions with biological molecules. This makes it distinct from its shorter chain analogs and its enantiomer.
Propriétés
Numéro CAS |
69830-97-3 |
|---|---|
Formule moléculaire |
C12H23NO |
Poids moléculaire |
197.32 g/mol |
Nom IUPAC |
(4R)-4-hydroxydodecanenitrile |
InChI |
InChI=1S/C12H23NO/c1-2-3-4-5-6-7-9-12(14)10-8-11-13/h12,14H,2-10H2,1H3/t12-/m1/s1 |
Clé InChI |
FGDRHCXAOLNOJH-GFCCVEGCSA-N |
SMILES isomérique |
CCCCCCCC[C@H](CCC#N)O |
SMILES canonique |
CCCCCCCCC(CCC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


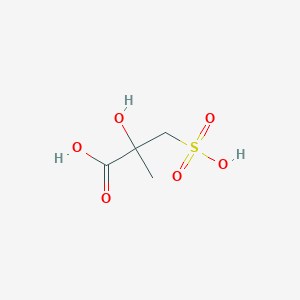
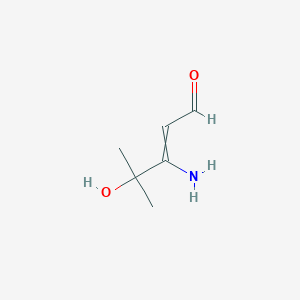
![Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane](/img/structure/B14471648.png)
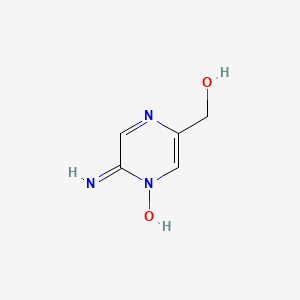
![7-Formylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14471667.png)
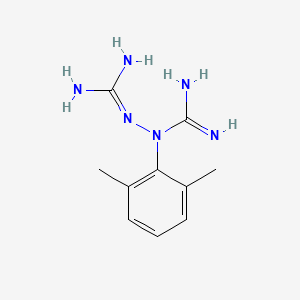
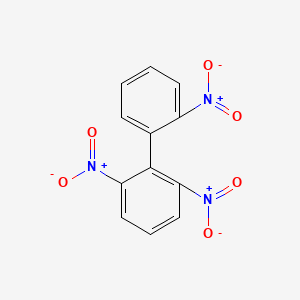
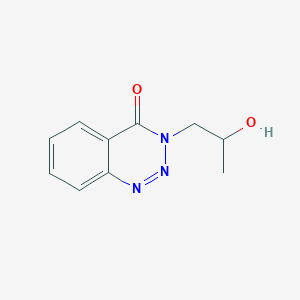
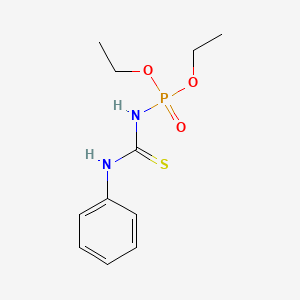
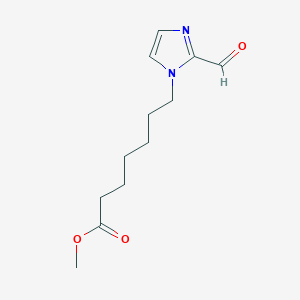
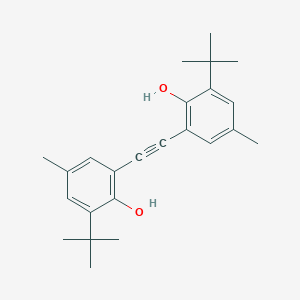
![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
![[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate](/img/structure/B14471712.png)
